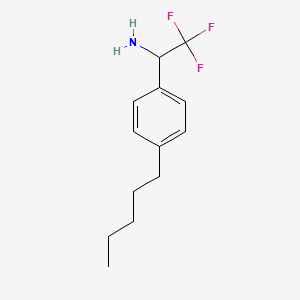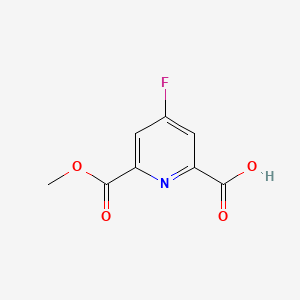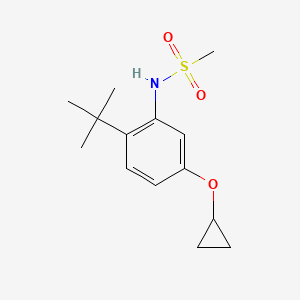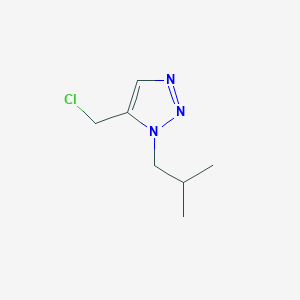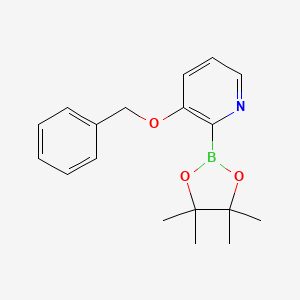
4-Acetyl-6-iodopyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-6-iodopyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-acetylpyridine with iodine and a suitable nitrile source under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Acetyl-6-iodopyridine-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .
化学反应分析
Types of Reactions: 4-Acetyl-6-iodopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Acetyl-6-iodopyridine-2-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 4-Acetyl-6-iodopyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic outcomes .
相似化合物的比较
4-Acetylpyridine: Lacks the iodine and cyano groups, making it less reactive in certain chemical reactions.
6-Iodopyridine-2-carbonitrile: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
4-Acetyl-2,6-diiodopyridine: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness: 4-Acetyl-6-iodopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its iodine and cyano groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC 名称 |
4-acetyl-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)6-2-7(4-10)11-8(9)3-6/h2-3H,1H3 |
InChI 键 |
SIMCIDZIHIHPIF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)

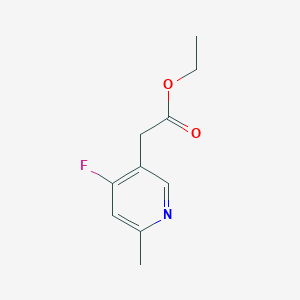
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
